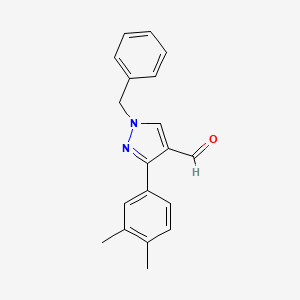

1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-3-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-8-9-17(10-15(14)2)19-18(13-22)12-21(20-19)11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCJKOJVNWOCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with 3,4-dimethylbenzaldehyde, followed by cyclization and subsequent formylation. One common method includes:

Condensation: Reacting benzylhydrazine with 3,4-dimethylbenzaldehyde in the presence of an acid catalyst to form the corresponding hydrazone.

Cyclization: Treating the hydrazone with a cyclizing agent such as acetic anhydride to form the pyrazole ring.

Formylation: Introducing the formyl group at the fourth position using a formylating agent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Pyrazole derivatives with electron-donating groups (EDGs) at para or meta positions on aromatic rings demonstrate enhanced antioxidant and anti-inflammatory activity. For example:

- 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) : The 4-methoxy group (EDG) enhances aromaticity and electron density, leading to significant radical scavenging activity (IC₅₀ = 42.3 μM in DPPH assay) .

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) : The nitro group (electron-withdrawing, EWG) reduces activity (IC₅₀ = 68.9 μM), highlighting the importance of EDGs .

The target compound’s 3,4-dimethylphenyl group combines two EDGs (methyl), which may synergistically improve bioactivity compared to mono-substituted analogs.

Structural and Physicochemical Comparisons

Crystallographic and Conformational Insights

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde : X-ray studies confirm a planar pyrazole ring with dihedral angles of 5.2° between the phenyl and pyrazole planes, stabilized by intramolecular C-H···O interactions .

- N-Substituted Pyrazoline Carbaldehydes: Substituents like 4-fluorophenyl induce non-planar conformations, altering molecular packing and stability .

Research Implications and Gaps

Bioactivity Predictions : The target compound’s dual EDGs (3,4-dimethyl) may enhance antioxidant potency beyond 4c’s performance, but experimental validation is needed.

Structural Characterization: No crystallographic data exists for the target compound; SHELX or ORTEP-3 software could resolve its conformation .

SAR Exploration : Systematic studies comparing methyl, methoxy, and halogen substituents are required to optimize pyrazole-based drug candidates.

Biological Activity

1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound with the molecular formula and a molecular weight of 290.36 g/mol. It is classified under pyrazole derivatives, which are known for their diverse biological activities. The compound is primarily researched for its potential applications in medicinal chemistry.

Structural Information

- Molecular Formula :

- SMILES : CC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3)

- InChIKey : AJCJKOJVNWOCFK-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been examined in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. Although specific data on this compound is limited, its structural analogs have shown promise in inhibiting tumor growth and metastasis.

Antimicrobial Properties

Research into the antimicrobial properties of pyrazole derivatives suggests that they may act against various bacterial strains. In vitro studies have reported that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis and function.

Study 1: Anticancer Evaluation

A study conducted on related pyrazole compounds showed that they could significantly reduce cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to cellular apoptosis.

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Pyrazole A | 15 | MCF-7 |

| Pyrazole B | 20 | MCF-7 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial activity of various pyrazoles, it was found that compounds with similar functional groups exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Pyrazole C | 32 μg/mL | Staphylococcus aureus |

| Pyrazole D | 16 μg/mL | Escherichia coli |

| This compound | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.